molecular formula C11H10BrNO3 B13691716 5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzoic Acid

5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzoic Acid

Cat. No.: B13691716
M. Wt: 284.11 g/mol
InChI Key: NSGQCEGXVXFXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a 2-oxo-1-pyrrolidinyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzoic acid typically involves the bromination of 2-(2-oxo-1-pyrrolidinyl)benzoic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxo-1-pyrrolidinyl)benzoic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties.

    5-Fluoro-2-(2-oxo-1-pyrrolidinyl)benzoic acid:

Uniqueness

5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution and coupling reactions. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

5-bromo-2-(2-oxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C11H10BrNO3/c12-7-3-4-9(8(6-7)11(15)16)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16)

InChI Key

NSGQCEGXVXFXPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.